molecular formula C15H10O5 B7966168 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid

Cat. No.: B7966168
M. Wt: 270.24 g/mol
InChI Key: HTSJABOLWANPAN-UHFFFAOYSA-N
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Description

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid is an organic compound that features a benzodioxole moiety attached to a benzoyl group, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Friedel-Crafts Acylation: The benzodioxole is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3,4-(methylenedioxy)benzophenone.

    Carboxylation: The final step involves the carboxylation of the benzophenone derivative to introduce the benzoic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the recycling of catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer and antioxidant properties.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and other biological processes.

Mechanism of Action

The mechanism of action of 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. For example, its anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,4-(Methylenedioxy)phenyl]acetic acid
  • 2-[3,4-(Methylenedioxy)phenyl]propanoic acid
  • 2-[3,4-(Methylenedioxy)phenyl]butanoic acid

Uniqueness

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid is unique due to its specific structure that combines a benzodioxole moiety with a benzoyl group and a benzoic acid. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, its ability to undergo specific oxidation and reduction reactions, as well as its potential anticancer activity, sets it apart from other benzodioxole derivatives.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSJABOLWANPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzoic acid (12 g, 0.06 mol) in THF (200 ml) at -100° C. under an argon atmosphere was added dropwise n-butyl lithium (50 ml of 2.5M solution in hexanes, 0.125 mol), maintaining the temperature below -90° C. Upon completion of the addition, the resulting solution was stirred at -100° C. for 1 h, at which time was added slowly a solution of piperonylic acid chloride (11 g, 0.06 mol) in THF (50 ml), maintaining the temperature below -90° C. The resulting mixture was allowed to warm to -80° C. and stirred for 1 h, then was allowed to slowly warm to room temperature and left to stand for 48 h. The reaction mixture was concentrated under reduced pressure, and the residue was partitioned between Et2O and 1M HCl. The organic phase was extracted with 10% aqueous NaOH. The NaOH extract was acidified with concentrated HCl, and the combined aqueous material was extracted with Et2O. The Et2O extract was dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with a solvent gradient of 10-30% EtOAc/0.1% HOAc/hexanes to afford the title compound as an off-white solid (4.5 g, 28%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
28%

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